Methyl 3,4,5-trimethoxycinnamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3,4,5-trimethoxycinnamate has been explored in the literature. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate has been described, which involves the use of labeled carbon ([2,5-14C] piperazine) to trace the synthesis pathway . This method could potentially be adapted for the synthesis of methyl 3,4,5-trimethoxycinnamate by modifying the ester group and the piperazine moiety.
Molecular Structure Analysis
While the molecular structure of methyl 3,4,5-trimethoxycinnamate is not directly analyzed in the provided papers, the structure of a related compound, methyl 4-hydroxycinnamate, has been studied using high-resolution spectroscopy . The research on methyl 4-hydroxycinnamate reveals that the molecule can adopt multiple conformations with similar spectroscopic properties, which could suggest that methyl 3,4,5-trimethoxycinnamate may also exhibit conformational flexibility.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to methyl 3,4,5-trimethoxycinnamate. However, the synthesis of related compounds involves reactions such as bromination and aldehyde formation . These reactions are crucial for building the cinnamate structure and could be relevant to the chemical reactions that methyl 3,4,5-trimethoxycinnamate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3,4,5-trimethoxycinnamate are not directly reported in the provided papers. However, the pharmacological investigation of trimethoxycinnamamides, which are structurally similar, did not show significant effects on the cardiovascular, somatic, visceral, or central nervous system . This could imply that methyl 3,4,5-trimethoxycinnamate might also exhibit low pharmacological activity in these systems. Additionally, the spectroscopic study of methyl 4-hydroxycinnamate indicates that water complexation can significantly affect the spectroscopic properties of the compound , which might be extrapolated to suggest that methyl 3,4,5-trimethoxycinnamate could also interact with solvents in a way that alters its spectroscopic profile.
Scientific Research Applications
Metabolism in Rats
Methyl 3,4,5-trimethoxycinnamate (MTC) and related compounds have been studied for their metabolism in rats. The metabolic reactions include hydrogenation of the double bond, O-demethylation, p-dehydroxylation, dehydrogenation, and O-methylation, with metabolites partly excreted as glucuronide and/or sulphate conjugates. This process involves both tissue and intestinal microorganisms (Meyer & Scheline, 1972).
Anti-inflammatory and Antioxidant Activities
MTC has been evaluated for its anti-inflammatory effects in macrophages and adipocytes co-culture. It suppresses the release of various inflammatory mediators and enhances glucose uptake, suggesting potential applications in inflammation and metabolic disorders (Olajide et al., 2020).
Bacterial Degradation
A strain of Pseudomonas putida, when grown on MTC, can oxidize it and related compounds, resulting in the production of methanol. This finding indicates a microbial pathway for the degradation of MTC and similar compounds (Donnelly & Dagley, 1981).
Potential Antiarrhythmic Effect
MTC shows a potential antiarrhythmic effect by inhibiting L-type calcium current and suppressing early and delayed afterdepolarizations in rabbit cardiomyocytes. This suggests its application in preventing arrhythmias (Zhao et al., 2013).
GC Method for Estimating Reserpine and Rescinnamine
A new gas chromatographic method has been developed using MTC for the estimation of reserpine and rescinnamine, highlighting its role in analytical chemistry (Settimj et al., 1976).
Interaction with Barbituric Acid
The interaction of MTC with barbituric acid and thiobarbituric acid has been studied, revealing the formation of new compounds. This research contributes to the understanding of chemical reactions involving MTC (Madkour et al., 2000).
Cholinesterase Inhibitory Activity
3,4,5-Trimethoxycinnamates have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders (Kos et al., 2021).
Application in Traditional Medicine
MTC, as a constituent of Polygalae Radix, has been studied for its role in traditional medicine, particularly in relation to stress, anxiety, and depression (Leem & Oh, 2015).
Safety And Hazards
Future Directions
Methyl 3,4,5-trimethoxycinnamate has shown promising anti-inflammatory and antioxidant activities in macrophages . It also prevented inflammation in macrophage–adipocyte co-culture . The effect of Methyl 3,4,5-trimethoxycinnamate on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . These findings suggest that Methyl 3,4,5-trimethoxycinnamate could be further explored for its potential therapeutic applications in inflammation-related diseases.
properties
IUPAC Name |
methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289631 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl 3,4,5-trimethoxycinnamate | |
CAS RN |
20329-96-8, 7560-49-8 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20329-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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